2-(tert-Butoxycarbonyl)-5-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butoxycarbonyl)-5-fluorobenzoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a fluorobenzoic acid core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. The presence of the fluorine atom in the benzoic acid ring adds unique chemical properties, making this compound valuable in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is to react 5-fluorobenzoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in a solvent like acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-(tert-Butoxycarbonyl)-5-fluorobenzoic acid can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)-5-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in the benzoic acid ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Substitution Reactions: Reagents like organolithium or Grignard reagents can be used to replace the fluorine atom.
Deprotection Reactions: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Deprotection Reactions: The primary product is 5-fluorobenzoic acid after the removal of the Boc group.
Scientific Research Applications
2-(tert-Butoxycarbonyl)-5-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of fluorinated compounds.
Medicine: It serves as a building block in the development of pharmaceuticals, especially those requiring fluorinated aromatic rings.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(tert-Butoxycarbonyl)-5-fluorobenzoic acid primarily involves the reactivity of the Boc protecting group and the fluorine atom. The Boc group can be selectively removed under acidic conditions, revealing the amine functionality for further reactions
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butoxycarbonyl)-4-fluorobenzoic acid
- 2-(tert-Butoxycarbonyl)-3-fluorobenzoic acid
- 2-(tert-Butoxycarbonyl)-6-fluorobenzoic acid
Uniqueness
2-(tert-Butoxycarbonyl)-5-fluorobenzoic acid is unique due to the specific positioning of the fluorine atom on the benzoic acid ring. This positioning can influence the compound’s reactivity and the types of reactions it can undergo. Compared to its isomers, the 5-fluoro derivative may exhibit different electronic and steric effects, making it suitable for specific synthetic applications .
Properties
Molecular Formula |
C12H13FO4 |
---|---|
Molecular Weight |
240.23 g/mol |
IUPAC Name |
5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]benzoic acid |
InChI |
InChI=1S/C12H13FO4/c1-12(2,3)17-11(16)8-5-4-7(13)6-9(8)10(14)15/h4-6H,1-3H3,(H,14,15) |
InChI Key |
CQHXVFZZAQNDCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.